10-Fold Gq Molecular Efficacy Advantage Over β-Arrestin Pathway Quantified via Radioligand Binding
TRV120056 exhibits a 10-fold larger molecular efficacy at the AT1R-Gq fusion protein compared to the AT1R-βarr2 fusion protein, as measured by competitive radioligand binding isotherms [1]. This quantifies its functional selectivity for the Gq pathway over β-arrestin. In contrast, β-arrestin-biased agonists like TRV120023 show the opposite profile with larger shifts at the βarr2 fusion protein [2].
| Evidence Dimension | Molecular efficacy ratio (AT1R-Gq vs AT1R-βarr2) |
|---|---|
| Target Compound Data | 10-fold higher at AT1R-Gq |
| Comparator Or Baseline | TRV120023 (β-arrestin-biased): larger shift at βarr2 fusion protein |
| Quantified Difference | TRV120056: 10-fold Gq bias; TRV120023: βarr2 bias |
| Conditions | 125I-Sar1,Ile8-AngII competition binding on HEK293 membranes expressing AT1R-Gq or AT1R-βarr2 fusion proteins |
Why This Matters
This quantifies the functional selectivity that dictates downstream physiological outcomes, enabling researchers to isolate Gq-mediated effects without confounding β-arrestin signaling.
- [1] Strachan RT, Sun JP, Rominger DH, Violin JD, Ahn S, Thomsen ARB, Zhu X, Kleist A, Costa T, Lefkowitz RJ. Divergent Transducer-specific Molecular Efficacies Generate Biased Agonism at a G Protein-coupled Receptor (GPCR). J Biol Chem. 2014;289(20):14211-14224. View Source
- [2] Strachan RT, et al. Figure 3: Shifts in binding affinities at AT1R-Gq and AT1R-βarr2 fusion proteins. J Biol Chem. 2014;289(20):14211-14224. View Source
